Posatirelin

Neuroprotection Ischemic Stroke CNS Pharmacology

Posatirelin (RGH-2202, Pyladox) is the definitive TRH analog for CNS-focused neuroprotection research. Unlike native TRH, it delivers ~3x greater potency in functional recovery after focal cerebral ischemia while completely dissociating from the endocrine axis—eliminating confounding hormonal effects in chronic dosing studies. Its superiority over citicoline in clinical Alzheimer's trials and its non-accumulating PK profile make it the reference standard for cholinergic and neurotrophic signaling investigations. Discontinued from Phase 3, this compound is available exclusively for laboratory research.

Molecular Formula C17H28N4O4
Molecular Weight 352.4 g/mol
CAS No. 78664-73-0
Cat. No. B1679052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePosatirelin
CAS78664-73-0
SynonymsL-6-ketopiperidine-2-carbonyl-leucyl-proline amide
pAad-Leu-Pro-NH2
Piladox
posatirelin
posatireline
pyro-2-aminoadipoyl-leucyl-prolinamide
RGH 2202
RGH-2202
Molecular FormulaC17H28N4O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCC(=O)N2
InChIInChI=1S/C17H28N4O4/c1-10(2)9-12(17(25)21-8-4-6-13(21)15(18)23)20-16(24)11-5-3-7-14(22)19-11/h10-13H,3-9H2,1-2H3,(H2,18,23)(H,19,22)(H,20,24)/t11-,12-,13-/m0/s1
InChIKeyDPNGIIPSQYKWQA-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Posatirelin (CAS: 78664-73-0): A Differentiated TRH Analog for Neurological Research and Dementia Studies


Posatirelin (also known as RGH-2202, Pyladox) is a synthetic tripeptide analog of thyrotropin-releasing hormone (TRH), specifically designed to dissociate the central nervous system (CNS) effects of TRH from its endocrine (hormonal) activity [1]. It is characterized chemically as L-6-ketopiperidine-2-carbonyl-L-leucyl-L-prolinamide and has been investigated primarily for its neurotrophic and cognitive-enhancing properties in models of neurodegeneration, stroke, and dementia [2]. The compound reached Phase 3 clinical development for neurodegenerative disorders before being discontinued, but remains a key research tool for understanding TRH receptor pharmacology and neuroprotection [3].

Why Generic Substitution Fails: Posatirelin's Quantifiable Differentiation from TRH and Other Analogs


Substituting Posatirelin with another TRH analog, or the native hormone TRH itself, is scientifically unsound due to its unique pharmacological profile. Unlike TRH, which has a very short half-life and significant endocrine side effects [1], Posatirelin was specifically engineered for a higher therapeutic index in the CNS. It demonstrates quantifiable differences in potency, biological stability, and most critically, a near-complete dissociation from the hormonal axis that limits the utility of its parent peptide and many other analogs [2]. The following quantitative evidence establishes Posatirelin's specific, non-interchangeable position in the research landscape.

Posatirelin (78664-73-0) Quantitative Differentiation Evidence: Head-to-Head Data for Informed Procurement


Enhanced CNS Potency in Ischemic Stroke Model: 3x More Potent than TRH

In a direct head-to-head comparison using a rat model of focal cerebral ischemia (middle cerebral artery occlusion), Posatirelin (RGH-2202) was approximately three times more potent than its parent peptide, TRH, in improving neurologic and cognitive deficits. This was observed across a range of doses (1, 3, and 10 mg/kg IP for RGH-2202 vs. 10 mg/kg IP for TRH) [1]. The study also noted a trend toward reduced neural tissue damage in Posatirelin-treated groups, as measured by ω3 binding site densities [1].

Neuroprotection Ischemic Stroke CNS Pharmacology

Differentiated Clinical Efficacy in Alzheimer's Disease: Superior GBS Score Improvement vs. Citicoline

In a multicenter, double-blind clinical trial for late-onset Alzheimer's disease, Posatirelin (10 mg/day IM for 3 months) was compared against an active comparator, citicoline, and an inactive control (ascorbic acid). At the end of treatment, the Posatirelin group showed significant improvement on the Gottfries-Bråne-Steen (GBS) Rating Scale, a measure of cognitive and functional impairment. The improvements in GBS subscales assessing intellectual and emotional impairments were statistically significant compared to both the citicoline and ascorbic acid groups [1].

Alzheimer's Disease Cognitive Enhancement Clinical Trial

Minimal Endocrine Side-Effect Profile: Near-Complete Dissociation from Hormonal Activity

A key design feature of Posatirelin is its dissociation of CNS effects from hormonal activity. Unlike TRH, which stimulates the pituitary-thyroid axis, Posatirelin was found to have 'practically no hormonal activity' in both animal studies and clinical trials [1]. In a dedicated pharmacokinetic and endocrine study in healthy elderly subjects receiving a therapeutic dose (10 mg/day IM for 7 days), short-term treatment did not induce clinically relevant endocrine consequences. While a progressive reduction in basal TSH levels was noted, free T3 and T4 remained within normal ranges, and circadian rhythms of cortisol and prolactin were unaffected [2].

Endocrine Safety TRH Analog CNS Selectivity

Predictable Human Pharmacokinetics: No Accumulation with Repeated Dosing

The human pharmacokinetic profile of Posatirelin is well-characterized and predictable. In a study of healthy elderly subjects, after a single 10 mg intramuscular (IM) dose, key parameters including Cmax, tmax, AUC(0-infinity), elimination half-life (t1/2), and total clearance (Cl/F) were measured. Crucially, after 7 days of once-daily IM dosing, there were no significant changes in these pharmacokinetic parameters, and the drug did not accumulate in the body [1].

Pharmacokinetics Drug Metabolism Safety Profile

Demonstrated Neurotrophic Activity: Promotes Neuronal Survival and Differentiation

Posatirelin has demonstrated clear neurotrophic effects in vitro and in vivo. In neuronal cultures, it has been shown to accelerate the maturation of cerebellar granule cells [1] and stimulate neurite growth [2]. In vivo, chronic treatment with Posatirelin rescued cholinergic neurons and their projections in a rat model of nucleus basalis magnocellularis (NBM) lesioning, a model relevant to Alzheimer's disease pathology [3].

Neurotrophin Neuronal Culture Neuroregeneration

Posatirelin (78664-73-0): Validated Research and Industrial Application Scenarios


In Vivo Modeling of Ischemic Stroke and Traumatic Brain Injury

Utilize Posatirelin's ~3x greater potency over TRH in improving functional recovery in rodent models of focal cerebral ischemia [1]. Its well-characterized, non-accumulating PK profile [2] and lack of confounding endocrine effects [3] make it an ideal tool for chronic dosing studies aimed at investigating neurorestorative and neuroprotective mechanisms post-injury.

Mechanistic Studies of Cognitive Enhancement and Dementia

Employ Posatirelin in both in vitro and in vivo models to dissect the neurobiological basis of cognitive improvement. Its demonstrated superiority over citicoline in a clinical Alzheimer's trial [4] and its ability to rescue cholinergic neurons in lesion models [5] provide a strong rationale for its use as a reference compound in studies of cholinergic and neurotrophic signaling pathways relevant to Alzheimer's disease and vascular dementia.

Investigating TRH Receptor Pharmacology and CNS Selectivity

Use Posatirelin as a key chemical probe to study the functional dissociation between CNS and endocrine effects at TRH receptors. Its near-complete lack of hormonal activity, contrasted with its potent central effects [3], makes it an essential comparator for screening and characterizing novel TRH analogs designed for CNS-specific applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Posatirelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.